Product packaging for 2-[(3-Propoxybenzoyl)amino]benzamide(Cat. No.:)

2-[(3-Propoxybenzoyl)amino]benzamide

Cat. No.: B244900
M. Wt: 298.34 g/mol
InChI Key: FTWKTJPOAMLNQO-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) Compound Class

The core of 2-[(3-Propoxybenzoyl)amino]benzamide is the benzamide functional group, which consists of a benzene (B151609) ring attached to an amide. This fundamental structure, benzenecarboxamide, is a versatile scaffold in organic chemistry and a common motif in a vast array of biologically active molecules. wikipedia.orgfoodb.ca Benzamides are recognized for their chemical stability and their capacity to engage in various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. mdpi.comnih.gov

The specific structure of this compound features a benzoyl group substituted with a propoxy group at the 3-position, which is then linked via an amide bond to the 2-amino position of another benzamide molecule. This arrangement creates a more complex molecule with distinct regions: the propoxy-substituted phenyl ring and the ortho-substituted aminobenzamide moiety. The presence of multiple amide linkages and the specific substitution pattern offer potential for unique conformational properties and interaction profiles with biological macromolecules.

Table 1: Key Structural Features of this compound

FeatureDescription
Core Scaffold Benzamide
Primary Substituent 3-Propoxybenzoyl group
Linkage Amide bond
Point of Attachment 2-amino position of a benzamide

Academic Significance in Contemporary Medicinal Chemistry Research

While specific studies on this compound are scarce, the academic significance of the broader benzamide class is profound and continues to be an active area of investigation in medicinal chemistry. mdpi.comnih.gov Benzamide derivatives have been successfully developed into drugs and are explored for a wide range of therapeutic applications.

Enzyme Inhibition: A significant area of research for benzamide derivatives is in the design of enzyme inhibitors. For instance, various substituted benzamides have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com The ability of the benzamide scaffold to be readily modified allows for the fine-tuning of inhibitory activity and selectivity. mdpi.com

Anticancer Activity: The benzamide structure is a key component in a number of anticancer agents. acs.orgresearchgate.netnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. acs.orgnih.gov The modular nature of benzamide synthesis allows researchers to systematically explore structure-activity relationships to optimize potency and oral bioavailability. acs.org

Antimicrobial Properties: Researchers have also explored the potential of benzamide derivatives as antimicrobial agents. mdpi.comresearchgate.net By modifying the substituents on the benzamide ring, scientists have been able to develop compounds with activity against various bacterial and fungal strains.

The academic interest in benzamides stems from their proven track record as a "privileged scaffold" in drug discovery. The synthesis of new benzamide derivatives, such as this compound, is a strategy employed by medicinal chemists to explore new chemical space and potentially identify novel therapeutic agents. The specific combination of a propoxy group and the ortho-aminobenzamide structure in this compound could confer novel pharmacological properties, making it a potential candidate for future biological evaluation.

Table 2: Examples of Research on Biologically Active Benzamide Derivatives

Research AreaTarget/MechanismExample Compound ClassReference
Neurodegenerative Diseases Acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitionSubstituted Benzamides mdpi.com
Cancer Tubulin polymerization inhibitionBenzamide Derivatives acs.org
Cancer Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitionBenzamide Derivatives nih.gov
Infectious Diseases Antibacterial and antifungal activity2-Aminobenzamide (B116534) Derivatives mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O3 B244900 2-[(3-Propoxybenzoyl)amino]benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[(3-propoxybenzoyl)amino]benzamide

InChI

InChI=1S/C17H18N2O3/c1-2-10-22-13-7-5-6-12(11-13)17(21)19-15-9-4-3-8-14(15)16(18)20/h3-9,11H,2,10H2,1H3,(H2,18,20)(H,19,21)

InChI Key

FTWKTJPOAMLNQO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 3 Propoxybenzoyl Amino Benzamide

Strategies for Benzamide (B126) Moiety Construction

The formation of the central benzamide linkage in N-aroyl-2-aminobenzamide derivatives, such as 2-[(3-propoxybenzoyl)amino]benzamide, is a critical step in its synthesis. This is typically achieved through well-established amidation and coupling reactions.

Amidation Reactions

Amidation reactions represent a fundamental approach to constructing the benzamide core. A common strategy involves the reaction of a carboxylic acid or its activated derivative with an amine. In the context of this compound synthesis, this would entail the reaction of 2-aminobenzamide (B116534) with 3-propoxybenzoic acid or its corresponding acyl chloride.

One versatile method for the synthesis of 2-aminobenzamide derivatives starts from isatoic anhydride (B1165640). researchgate.net The reaction of isatoic anhydride with an appropriate amine in a solvent like dimethylformamide (DMF) under reflux conditions yields the desired 2-aminobenzamide derivative. researchgate.net This method is advantageous due to the commercial availability of isatoic anhydride and the generally good to excellent yields obtained. researchgate.net Both conventional heating and microwave-assisted methods have been successfully employed for this transformation, with the conventional approach sometimes providing better yields due to the thermal sensitivity of the products. researchgate.net

The direct condensation of carboxylic acids and amines can be facilitated by various coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), phosphonium (B103445) salts like BOP and PyBOP, and uronium/guanidinium salts like HBTU, TBTU, and HATU are widely used to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net Another effective method utilizes titanium tetrachloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines in pyridine, providing the corresponding amides in moderate to excellent yields. nih.gov

A classic and direct method for forming the amide bond is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. For the synthesis of this compound, this would involve reacting 2-aminobenzamide with 3-propoxybenzoyl chloride in a suitable solvent like acetone (B3395972) with a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.gov This method is often efficient and proceeds under mild conditions.

Reagent 1Reagent 2MethodProductReference(s)
Isatoic anhydrideAmineConventional heating or Microwave irradiation2-Aminobenzamide derivative researchgate.net
Carboxylic acidAmineCoupling agents (HATU, PyBOP, etc.)Amide researchgate.net
Carboxylic acidAmineTitanium tetrachlorideAmide nih.gov
Acyl chlorideAmineSchotten-Baumann reactionAmide nih.gov

Coupling Reactions

Modern organic synthesis offers a variety of coupling reactions that can be adapted for the construction of the benzamide moiety. While not as direct as amidation, these methods can be valuable, especially when dealing with complex or sensitive substrates. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to form a carbon-carbon bond that is later converted to the amide. A relevant example involves the Suzuki cross-coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids to generate a diverse library of amide derivatives. mdpi.com

Approaches for Propoxybenzoyl Moiety Incorporation

The introduction of the 3-propoxybenzoyl group is a defining feature of the target molecule. This is typically accomplished by using a reactive derivative of 3-propoxybenzoic acid.

The most straightforward approach is the use of 3-propoxybenzoyl chloride. This acyl chloride can be synthesized from 3-propoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com For instance, 3-nitrobenzoyl chloride has been prepared by refluxing 3-nitrobenzoic acid with thionyl chloride. google.com Similarly, the reaction of m-toluic acid with thionyl chloride in the presence of a catalytic amount of DMF yields m-toluoyl chloride with high purity and yield. google.com This activated acyl chloride can then be readily coupled with 2-aminobenzamide as described in the amidation section.

Alternatively, 3-propoxybenzoic acid itself can be coupled directly with 2-aminobenzamide using the peptide coupling reagents mentioned previously (e.g., HATU, HBTU, PyBOP). researchgate.net This avoids the need to isolate the often moisture-sensitive acyl chloride.

PrecursorReagentProductReference(s)
3-Propoxybenzoic acidThionyl chloride or Oxalyl chloride3-Propoxybenzoyl chloride google.com
3-Propoxybenzoic acid2-Aminobenzamide and Coupling agentThis compound researchgate.net

Derivatization and Analog Synthesis of Related Benzamides

The synthesis of derivatives and analogs of this compound is crucial for understanding the relationship between the molecule's structure and its biological activity.

Modification of the Benzamide Scaffold for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically modifying different parts of a lead compound to identify which structural features are essential for its activity. For benzamide-based compounds, several positions on the scaffold are typically explored. nih.gov

Modifications can be made to both the benzoyl and the aniline (B41778) portions of the molecule. For example, in a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, the substitution pattern on the benzenesulfonamide (B165840) ring was varied to optimize anti-cancer activity. nih.gov Similarly, for 2-aroyl-benzofuran derivatives, modifications at the C-5 position of the benzofuran (B130515) ring were found to be well-tolerated, allowing for the introduction of different functional groups to probe their effect on antiproliferative activity. nih.gov In the case of this compound, derivatization could involve altering the position and nature of the alkoxy group on the benzoyl ring, or introducing substituents on the 2-aminobenzamide ring.

Exploration of Substituent Effects on Chemical Reactivity and Biological Potential

The nature and position of substituents on the benzamide scaffold can significantly influence both its chemical reactivity and biological properties. The presence of an alkoxy group, such as the propoxy group in the target molecule, can have a profound effect. Alkoxy groups are known to be present in many biologically active natural products and pharmaceuticals and can influence properties such as lipophilicity, metabolic stability, and receptor binding. researchgate.net

For example, studies on substituted benzamides have shown that the introduction of different substituents can modulate their biological activity. In a series of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, the number and position of these groups on the phenyl ring, along with substituents on the benzimidazole (B57391) core, were found to strongly impact their antiproliferative and antioxidative activities. researchgate.net The electronic and steric properties of substituents play a crucial role. For instance, in a study of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives, QSAR studies revealed that the antithrombotic activity could be modeled using physicochemical parameters related to the substituents.

Compound ClassModification SiteObserved EffectReference(s)
N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamidesBenzenesulfonamide ringOptimization of anti-cancer activity nih.gov
2-Aroyl-benzofuransC-5 of benzofuran ringModulation of antiproliferative activity nih.gov
N-Benzimidazole-derived carboxamidesPhenyl ring and benzimidazole coreImpact on antiproliferative and antioxidative activity researchgate.net

Molecular Target Identification and Characterization for 2 3 Propoxybenzoyl Amino Benzamide Analogs

Overview of Potential Biological Targets Associated with Benzamide (B126) Derivatives

Benzamide and its derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities, making them significant scaffolds in medicinal chemistry. researchgate.net The biological targets of these derivatives are diverse, reflecting the structural variety that can be achieved through substitutions on the benzamide core.

Key biological activities and their associated targets include:

Anticancer Activity: Benzamide derivatives have been investigated as inhibitors of several targets crucial in tumor progression. These include c-Met kinase and cyclooxygenase-2 (COX-2) enzymes. researchgate.net Additionally, they are known to target histone deacetylases (HDACs), which play a critical role in gene transcription regulation and are often dysregulated in cancer. nih.gov The Hedgehog signaling pathway, a key regulator of cellular processes, is another target, with some benzamide derivatives acting as potent smoothened (SMO) antagonists. nih.gov

Antimicrobial Activity: Certain benzamide derivatives exhibit antibacterial and antifungal properties. For instance, they have shown efficacy against Gram-negative bacteria like Pseudomonas aeruginosa and various plant pathogens. researchgate.net

Enzyme Inhibition: Beyond cancer-related enzymes, benzamides are known to inhibit other enzyme classes. They can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. wikipedia.org They have also been explored as inhibitors of carbonic anhydrase and cholinesterase. researchgate.net

Central Nervous System Activity: The structural framework of benzamide is found in compounds with anticonvulsant, antidepressant, and serotonin (B10506) (5-HT) receptor modulating activities. researchgate.net

Anti-inflammatory and Analgesic Effects: The inhibition of enzymes like COX-2 contributes to the anti-inflammatory and analgesic potential of some benzamide derivatives. researchgate.net

The wide range of biological targets is attributed to the ability of the benzamide structure to participate in various molecular interactions, such as hydrogen bonding via the amide group, and to be readily modified with different chemical groups to enhance specificity and potency for a given target. researchgate.netnih.gov

Investigation of Protein-Ligand Interactions

The interaction between benzamide-based ligands and their protein targets is governed by a combination of forces that stabilize the ligand-protein complex. The specific nature of these interactions dictates the inhibitor's potency and selectivity.

A central feature of the benzamide scaffold is the amide linkage (-C(=O)NH-), which is a key participant in hydrogen bonding. This group can act as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O), allowing it to form strong connections with amino acid residues in a protein's active site. nih.gov

In the context of HDAC inhibition, molecular docking studies of 2-aminobenzamide (B116534) derivatives reveal critical interactions. The 2-amino group and the amide NH form hydrogen bonds with key residues in the enzyme's active site, while the carbonyl oxygen coordinates with a vital zinc ion (Zn²⁺) located at the bottom of the catalytic pocket. nih.gov This coordination with the zinc ion is a hallmark of many HDAC inhibitors and is crucial for their inhibitory activity. The terminal phenyl ring (the "cap" group) typically occupies a hydrophobic region on the surface of the enzyme, making van der Waals contacts that further stabilize the binding. nih.gov

For inhibitors of the androgen receptor (AR)-coactivator interaction, the strategy involves mimicking a natural protein-protein interaction. AR coactivators often possess an α-helical LXXLL motif, where 'L' is leucine, which fits into a hydrophobic cleft on the AR's ligand-binding domain. nih.gov Bis-benzamide analogs have been designed to mimic this motif. The side chains of these synthetic inhibitors fit into this hydrophobic pocket, disrupting the natural binding of the coactivator protein and thereby inhibiting the downstream signaling cascade. nih.gov

An analysis of these interactions highlights a common theme: a combination of specific, strong interactions like hydrogen bonds and metal coordination, complemented by broader, less specific hydrophobic and van der Waals interactions, drives the binding of benzamide ligands to their respective protein targets. researchgate.netnih.gov

Enzymatic Inhibition Studies

The benzamide scaffold is a foundational component in the design of numerous enzyme inhibitors. Research has focused on modifying this core structure to achieve high potency and selectivity against specific enzymatic targets, particularly those involved in disease progression.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histone proteins, leading to tighter chromatin packing and reduced gene transcription. nih.gov Their overexpression in certain cancers makes them a rational therapeutic target. Benzamide derivatives, particularly those of the N-(2-aminophenyl)-benzamide class, are effective inhibitors of Class I HDACs (HDAC1, 2, and 3). nih.govnih.gov

The inhibitory mechanism relies on a specific pharmacophore: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. For N-(2-aminophenyl)-benzamide analogs, the ortho-amino benzamide moiety functions as the ZBG. nih.govnih.gov Docking studies have shown that the 2-amino group is essential for establishing key hydrogen bonds and coordinating with the catalytic zinc ion in the HDAC active site. nih.gov

Structure-activity relationship (SAR) studies have demonstrated that modifications to the cap group significantly impact inhibitory potency. Research on a series of benzamide derivatives revealed that the presence of the 2-aminobenzamide group was critical for any class I HDAC inhibitory activity. nih.gov

Table 1: In Vitro HDAC Inhibition (IC₅₀ in µM) by Benzamide Derivatives
CompoundR1 SubstitutionR2 SubstitutionHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)
7bHNH₂1.100.911.54
7eCH₃NH₂1.211.111.62
7gHNH₂0.890.721.20
7jCH₃NH₂0.750.651.70
7a, 7c, 7d, 7f, 7h, 7i, 7k, 7lVariousH or CH₃>30>30>30

Data sourced from a study on novel benzamide-based HDAC inhibitors. nih.gov Compounds lacking the R2=NH₂ group were devoid of significant HDAC inhibitory potency.

These findings underscore the importance of the N-(2-aminophenyl)-benzamide scaffold, a core feature of 2-[(3-Propoxybenzoyl)amino]benzamide, for effective HDAC inhibition.

The androgen receptor (AR) signaling pathway is fundamental to the progression of prostate cancer. nih.gov Upon binding to androgens, the AR recruits coactivator proteins, which enhance its ability to activate gene transcription and promote cell proliferation. nih.govnih.gov Disrupting the interaction between the AR and its coactivators is a validated therapeutic strategy.

The primary interaction site for many coactivators on the AR is a hydrophobic pocket known as activation function-2 (AF-2). nih.gov Coactivator proteins typically use an LXXLL motif to bind to this site. nih.gov Researchers have successfully designed bis-benzamide derivatives that act as antagonists by mimicking this motif and blocking the binding of coactivators. nih.gov

A structure-activity relationship study of bis-benzamide analogs identified key structural features required for potent inhibition of the AR-coactivator interaction. The study involved modifying the linker and substituent groups on the phenyl rings to optimize the compound's fit within the AF-2 pocket.

Table 2: Structure-Activity Relationship of Bis-Benzamide Analogs as AR-Coactivator Interaction Inhibitors
CompoundKey Structural FeatureRelative Antiproliferative ActivityNote
D2 (Lead Compound)Two isobutyl groupsBaselineDesigned based on the LXXLL motif. nih.gov
Analog SeriesVariations in alkyl/alkoxy chainsPotency variesModifications aimed to improve hydrophobic interactions. nih.gov
Potent AnalogsOptimized hydrophobic side chainsHigher than D2Identified through cell-based assays. nih.gov

This table summarizes the findings from a study on bis-benzamides designed to disrupt the AR-coactivator interaction, showing that optimizing the hydrophobic side groups enhances antiproliferative activity in prostate cancer cells. nih.gov

While the specific compound this compound is not a bis-benzamide, this research demonstrates that the benzamide scaffold can be effectively utilized to create molecules that modulate the protein-protein interactions central to the AR signaling pathway. Second-generation AR antagonists like enzalutamide (B1683756) also function, in part, by preventing coactivator recruitment. mdpi.com

Structure Activity Relationship Sar Studies of 2 3 Propoxybenzoyl Amino Benzamide and Its Analogs

Design Principles for Modulating Biological Activity within the Benzamide (B126) Framework

The design of biologically active benzamide derivatives often revolves around the strategic manipulation of three key structural components: the "cap" group, the linker, and the zinc-binding group (ZBG), particularly in the context of enzyme inhibitors like histone deacetylase (HDAC) inhibitors. The core of 2-[(3-Propoxybenzoyl)amino]benzamide consists of a 3-propoxybenzoyl group (the cap) linked via an amide bond to a 2-aminobenzamide (B116534) moiety, which can act as a ZBG.

Design principles for modulating activity within this framework include:

Cap Group Modification : The "cap" group, in this case, the 3-propoxybenzoyl moiety, plays a crucial role in interacting with the target protein, often fitting into a specific pocket. The size, lipophilicity, and electronic properties of this group are critical. For instance, in some benzamide series, increasing the bulk of the cap group can either enhance or diminish activity depending on the topology of the binding site. nih.gov The length of the linker connecting the cap to the rest of the molecule is also a key design element; shortening or lengthening this linker can optimize the positioning of the cap group within the binding pocket for improved inhibitory potency. nih.gov

Amide Linker Orientation : The orientation of the amide bond linking the cap and the ZBG is fundamental to the biological activity. In studies of benzamide analogs as potential SARS-CoV protease inhibitors, it was demonstrated that inverting the amide group to the corresponding anilide resulted in a complete loss of activity, highlighting the critical role of the amide bond's hydrogen bonding capabilities and geometry.

Zinc-Binding Group (ZBG) Variation : The 2-aminobenzamide portion of the molecule is predicted to function as the ZBG. The amino group's position and substitution pattern are vital. In one study, the presence of an amino group on the benzamide moiety was found to increase inhibitory capacity. nih.gov However, further derivatization of this amino group, such as through dimethylation or conversion to a sulfonamide or carbamate, generally led to reduced activity. nih.gov

Impact of Substituent Variation on Biological Potency and Selectivity

The potency and selectivity of benzamide derivatives are highly sensitive to the nature and position of substituents on the aromatic rings.

Substituents on the Benzamide Moiety:

The substitution pattern on the benzamide ring can significantly influence biological activity. A study on benzamides as SARS-CoV protease inhibitors revealed that ortho-substituents on the benzamide ring are generally well-tolerated and can even be beneficial. nih.gov The interplay between the steric and electronic properties of these substituents is a determining factor for activity. For example, in a series of halogenated derivatives, chloro-substitution slightly improved inhibitory capacity, while iodo-substitution, with its larger atomic radius, reduced affinity. nih.gov This suggests that for a given series, there is an optimal balance of size and electronic effects. The introduction of a trifluoromethyl group, which is similar in size to a methyl group but has a strong electron-withdrawing effect, resulted in a loss of binding affinity compared to the methyl-substituted analog. nih.gov

Substituent at ortho-position of Benzamide Relative Impact on Inhibitory Capacity Rationale
MethylBeneficialFavorable steric and electronic properties. nih.gov
TrifluoromethylDetrimentalUnfavorable electron-withdrawing effect. nih.gov
FluoroSimilar to BromoFavorable sterics but unfavorable electronics. nih.gov
ChloroSlightly ImprovedOptimal combination of steric and electronic properties in the tested series. nih.gov
BromoSimilar to FluoroUnfavorable size compensated by weaker electron-withdrawing properties. nih.gov
IodoReduced AffinityUnfavorable combination of size and electronic properties. nih.gov

Substituents on the Benzoyl "Cap" Group:

While specific data on the 3-propoxy group of this compound is not available, general principles suggest that variations in the alkoxy chain length (e.g., methoxy, ethoxy, propoxy) can modulate lipophilicity and, consequently, cell permeability and target engagement. The position of this substituent is also critical; for instance, moving a substituent from the meta (3-position) to the ortho or para position can dramatically alter the molecule's conformation and its fit within a receptor's binding site.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzamide derivatives, key pharmacophoric elements can be inferred from various studies.

Hydrogen Bond Donors and Acceptors : The amide linkage is a crucial pharmacophoric element, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The specific orientation of these groups is critical for forming directional hydrogen bonds with the target protein. The terminal amino group of the 2-aminobenzamide moiety also serves as a key hydrogen bond donor.

Aromatic/Hydrophobic Regions : The two aromatic rings, the benzoyl ring and the benzamide ring, represent significant hydrophobic regions that can engage in van der Waals and pi-pi stacking interactions with nonpolar residues in the binding pocket of a target protein. The propoxy group contributes an additional hydrophobic element.

Electron-Rich and Electron-Poor Centers : The distribution of electron density within the molecule, influenced by its substituents, is a key aspect of its pharmacophoric profile. For instance, a 3D pharmacophore model developed for N-benzyl benzamide derivatives as melanogenesis inhibitors highlighted the importance of local reactive descriptors, which account for both Coulombic and frontier orbital interactions of the ligand's atoms. nih.gov This suggests that the electrostatic potential and the ability to engage in charge-transfer interactions are important for activity.

A general pharmacophore model for a benzamide-type inhibitor would likely include:

A hydrophobic "cap" region (represented by the 3-propoxybenzoyl group).

A central linker with specific hydrogen bonding capabilities (the amide bond).

A zinc-binding or polar interaction group (the 2-aminobenzamide).

The spatial arrangement of these features is paramount for biological activity.

In Vitro Pharmacological Investigations of 2 3 Propoxybenzoyl Amino Benzamide Analogs

Cell-Based Assays for Biological Activity Evaluation

The initial assessment of the therapeutic potential of novel chemical entities typically involves in vitro cell-based assays. These assays are crucial for determining the biological activity of compounds and providing preliminary insights into their selectivity and potency. For analogs of 2-[(3-Propoxybenzoyl)amino]benzamide, these investigations have primarily centered on their antiproliferative and antimicrobial properties.

The evaluation of antiproliferative activity is a critical step in the discovery of new anticancer agents. Various analogs of this compound have been synthesized and assessed for their ability to inhibit the growth of cancer cell lines.

A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which are structurally related to the core molecule, were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. nih.govnih.gov The screening was conducted by the National Cancer Institute (NCI) against 60 human tumor cell lines derived from nine different cancer types: leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govnih.gov One of the most active compounds in this series, 17t , demonstrated significant antiproliferative effects. nih.govnih.gov

Another study focused on novel 3-(2'-bromopropionylamino)-benzamides, which showed potent cytotoxicities against Molt-3 leukemia cells and five solid tumor cell lines. nih.gov Furthermore, research on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, another class of related analogs, has demonstrated potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines. mdpi.com The anti-proliferative activity of these compounds was determined using the ³H thymidine (B127349) incorporation assay. mdpi.com Notably, compounds bearing alcohol functionality generally showed improved efficacy compared to their benzoyl counterparts. mdpi.com The most potent molecules in this series, 7h and 7i , exhibited IC₅₀ concentrations in the nanomolar range against both HCT116 and MDA-MB-231 cells. mdpi.com

The antiproliferative activities of selected benzamide (B126) analogs are summarized in the table below.

Table 1: Antiproliferative Activity of Selected Benzamide Analogs

Compound Cell Line IC₅₀ (µM) Reference
17t K562 (Leukemia) <0.01 nih.gov
17t NCI-H460 (Non-Small Cell Lung) 0.012 nih.gov
17t HT29 (Colon) 0.012 nih.gov
17t UO-31 (Renal) 0.012 nih.gov
7h HCT116 (Colorectal) 0.025-0.05 mdpi.com
7h MDA-MB-231 (Breast) 0.025-0.05 mdpi.com
7i HCT116 (Colorectal) 0.025-0.05 mdpi.com

| 7i | MDA-MB-231 (Breast) | 0.025-0.05 | mdpi.com |

In addition to their anticancer potential, aminobenzamide derivatives have been investigated for their antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.

A library of small aminobenzamide derivatives was synthesized and evaluated for their antimicrobial activity. nih.gov The most potent compound from this series, E23 , displayed significant inhibitory activity against several Gram-positive bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2 µg/mL. nih.gov This compound was also effective against a panel of 275 clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and ESBL-CARBA producing multi-resistant Gram-negative bacteria. nih.gov

In another study, a series of N-benzamide derivatives were synthesized and tested for their antibacterial activity against Bacillus subtilis and Escherichia coli. nanobioletters.com Compounds 5a , 6b , and 6c from this series showed notable activity, with MIC values as low as 3.12 µg/mL. nanobioletters.com Furthermore, a series of 2-aminobenzamide (B116534) derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. researchgate.netmdpi.comnih.gov Among the tested compounds, compound 5 was identified as the most active, exhibiting excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and moderate to good activity against other bacterial and fungal strains. researchgate.netmdpi.comnih.gov

The antimicrobial activities of selected aminobenzamide analogs are presented in the table below.

Table 2: Antimicrobial Activity of Selected Aminobenzamide Analogs

Compound Microorganism MIC (µg/mL) Reference
E23 Staphylococcus epidermidis (MRSE) 0.5-2 nih.gov
E23 Staphylococcus aureus (MRSA) Not specified nih.gov
E23 Vancomycin-resistant enterococci (VRE) Not specified nih.gov
5a Escherichia coli 3.12 nanobioletters.com
5a Bacillus subtilis 6.25 nanobioletters.com
6b Escherichia coli 3.12 nanobioletters.com
6c Bacillus subtilis 6.25 nanobioletters.com

| 5 | Aspergillus fumigatus | More potent than Clotrimazole | researchgate.netmdpi.comnih.gov |

Mechanistic Cellular Studies

Understanding the mechanism of action of a drug candidate is fundamental to its development. For the analogs of this compound, mechanistic studies have focused on their effects on apoptosis induction and cell cycle progression in cancer cells.

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells.

Studies on 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides have shown that these compounds can induce apoptosis in cancer cells. nih.gov The induction of apoptosis is a key mechanism contributing to their antiproliferative activity. nih.gov While the precise pathways are still under investigation for many analogs, the ability to trigger this cellular suicide program is a significant finding.

The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can lead to the inhibition of cell proliferation and is a common mechanism of action for many anticancer drugs.

Investigations into the mechanism of action of the highly active antiproliferative compound 17t from the 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide series revealed that it acts as an antitubulin agent. nih.govnih.gov By interfering with tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle, likely in the G2/M phase. nih.govnih.gov

Similarly, studies on novel 3-(2'-bromopropionylamino)-benzamides indicated that the most potent compound in this series, 10l , causes cell cycle arrest in the S-phase. nih.gov This suggests a different mechanism of action compared to the tubulin-targeting agents. Furthermore, the use of 3-aminobenzamide, a known inhibitor of poly(ADP-ribose)polymerase, has been shown to induce a G2 delay in Chinese Hamster Ovary (CHO-K1) cells, particularly in combination with DNA damaging agents. nih.gov This highlights the involvement of DNA repair pathways and their connection to cell cycle checkpoints.

Computational Chemistry and Molecular Modeling Approaches for 2 3 Propoxybenzoyl Amino Benzamide Research

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a powerful computational strategy used when the three-dimensional (3D) structure of the biological target is unknown. This method relies on the principle that a group of molecules that bind to the same target must share common chemical features arranged in a specific 3D orientation, which are essential for their biological activity. These features, known as a pharmacophore, typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For 2-[(3-Propoxybenzoyl)amino]benzamide, a pharmacophore model would be constructed by aligning a set of known active and inactive analogs. The model would identify the crucial chemical features responsible for its biological effect. For instance, the benzamide (B126) moiety may contain key hydrogen bond donors and acceptors, while the propoxybenzoyl group could contribute essential hydrophobic and aromatic interactions. The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new molecules with the desired activity profile. In the study of N-benzyl benzamide derivatives, a 3D pharmacophore model was successfully used to elucidate the three-dimensional interactions between the ligand and its receptor. nih.gov

FeatureDescriptionPotential Role in this compound
Hydrogen Bond Donor (HBD) An atom with a hydrogen atom attached that can be donated to form a hydrogen bond.The amide (NH) group.
Hydrogen Bond Acceptor (HBA) An electronegative atom (like O or N) that can accept a hydrogen bond.The carbonyl oxygen (C=O) of the amide and benzoyl groups, and the ether oxygen of the propoxy group.
Aromatic Ring (AR) A flat, cyclic, conjugated system of pi electrons.The two phenyl rings in the benzamide and benzoyl moieties.
Hydrophobic Group (HY) A nonpolar group that avoids water.The propyl chain of the propoxy group and the phenyl rings.

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methodologies offer a more direct approach to designing and optimizing ligands. These methods use the structural information of the target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity.

In the context of this compound, SBDD would involve using the crystal structure of its target protein to guide its modification. This allows for the rational design of derivatives that can form more favorable interactions with the active site, thereby improving their potency and efficacy. These design efforts have led to the discovery of conformationally locked benzamide-type derivatives. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov In drug discovery, it is used to predict how a small molecule like this compound would bind to the active site of its target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity.

The results of a molecular docking simulation for this compound would provide a detailed 3D model of its binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the target. This information is invaluable for understanding the molecular basis of its activity and for designing new analogs with improved binding characteristics. For instance, docking studies on N-benzyl benzamide derivatives helped to confirm the 3D pharmacophore model. nih.gov

Interaction TypePotential Interacting Residues in Target Protein
Hydrogen Bonding Asp, Glu, Gln, Asn, Ser, Thr, Tyr
Hydrophobic Interactions Ala, Val, Leu, Ile, Phe, Trp, Met, Pro
Pi-Pi Stacking Phe, Tyr, Trp, His

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a ligand-protein complex. nih.gov

For this compound, an MD simulation would be performed on its complex with the target protein, as predicted by molecular docking. The simulation would reveal the stability of the binding mode over time, the flexibility of the ligand and the protein, and the role of water molecules in the binding event. This dynamic information is crucial for validating the docking results and for obtaining a more accurate estimate of the binding free energy. MD simulations have been used to examine the binding modes of compounds against various targets. nih.gov

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov VS can be performed using either ligand-based or structure-based approaches.

In the context of this compound, both approaches could be employed to discover novel analogs. A ligand-based virtual screen would use the pharmacophore model derived from this compound and its known active analogs to search for new molecules with similar features. A structure-based virtual screen, on the other hand, would involve docking a large library of compounds into the active site of the target protein and ranking them based on their predicted binding affinity. These methods can significantly speed up the discovery of new lead compounds. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling, often utilizing quantitative structure-activity relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested molecules. nih.gov

For this compound, a QSAR model could be developed by correlating various molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) of a series of its analogs with their measured biological activities. The resulting model could then be used to predict the activity of newly designed analogs, prioritizing the most promising candidates for synthesis and experimental testing. Such models have been successfully applied to various classes of compounds, including N-benzyl benzamide derivatives, to predict their inhibitory activity. nih.gov

Descriptor TypeExamples
Physicochemical Molecular Weight, LogP, Polar Surface Area
Topological Connectivity Indices, Shape Indices
Quantum Chemical HOMO/LUMO energies, Atomic Charges

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.